Product packaging for gamma-Aminobutyric acid cetyl ester(Cat. No.:CAS No. 34562-99-7)

gamma-Aminobutyric acid cetyl ester

Cat. No.: B1210387
CAS No.: 34562-99-7
M. Wt: 327.5 g/mol
InChI Key: FQZPXSRKCOWUEI-UHFFFAOYSA-N
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Description

Overview of Gamma-Aminobutyric Acid (GABA) and its Central Nervous System (CNS) Inhibitory Role in Preclinical Models

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). nih.govnih.gov Its primary function is to reduce neuronal excitability throughout the nervous system, playing a crucial role in maintaining a balance between neuronal excitation and inhibition. nih.govnih.gov In the mature brain, GABA's inhibitory effects are primarily achieved by hyperpolarizing postsynaptic neurons, making them less likely to fire an action potential. nih.govyoutube.com This process is fundamental for most brain functions and is mediated through two main types of receptors: GABA-A and GABA-B receptors. nih.govnews-medical.net

Preclinical models have been instrumental in elucidating the inhibitory role of GABA. Studies in various animal models have demonstrated that GABA is synthesized from glutamate (B1630785) by the enzyme glutamic acid decarboxylase and is released from presynaptic terminals to exert its inhibitory effects. nih.gov For instance, research on the olfactory bulb in rats has shown that granule cells release GABA, leading to both auto-inhibition of mitral cells and lateral inhibition of neighboring mitral cells, a key process for refining olfactory information. wikipedia.org Furthermore, the inhibitory action of GABA has been demonstrated in studies on the cerebral cortex of dogs, where its application was found to have an inhibitory effect on convulsions. nih.gov The development of GABA-deficient mice through gene-targeting has further solidified the understanding of GABA's critical role in neural network development and function. nih.gov

The inhibitory nature of GABA is further highlighted by the effects of drugs that modulate GABAergic transmission. For example, benzodiazepines like diazepam and barbiturates enhance the effect of GABA at the GABA-A receptor, leading to sedative and anxiolytic effects by increasing chloride ion influx and hyperpolarizing neurons. nih.govwikipedia.org Conversely, antagonists of GABA receptors can induce convulsions, underscoring the essential role of GABA in controlling neuronal hyperexcitability.

Rationale for Lipophilic Derivatization of GABA to Enhance Brain Access: The Prodrug Concept in Neurological Research

A significant challenge in utilizing the therapeutic potential of GABA for neurological disorders is its limited ability to cross the blood-brain barrier (BBB). news-medical.netnih.govmdpi.com The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. youtube.com At physiological pH, GABA exists as a zwitterion, a molecule with both a positive and a negative electrical charge, which makes it hydrophilic and poorly permeable to the lipid-rich membranes of the BBB. mdpi.comnih.gov

To overcome this limitation, researchers have employed the prodrug concept. A prodrug is an inactive or less active drug derivative that is converted into its active form within the body, often at the target site. In the context of GABA, the strategy involves creating lipophilic (fat-soluble) derivatives that can more easily penetrate the BBB. sciencemadness.orgnih.gov This is achieved by esterifying GABA, a process that masks the polar functional groups of the GABA molecule, thereby increasing its lipid solubility. sciencemadness.orgnih.gov

Once these lipophilic GABA esters cross the BBB and enter the brain, they are designed to be hydrolyzed by esterases, enzymes present in brain tissue, to release the active GABA molecule. nih.govnih.gov This approach aims to deliver GABA to the CNS where it can exert its inhibitory effects. The effectiveness of this strategy has been demonstrated in preclinical studies where various lipid esters of GABA have shown significantly increased brain uptake compared to GABA itself. nih.govnih.gov This lipophilic derivatization strategy represents a key approach in neurological research to enhance the delivery of polar molecules like GABA to the brain.

Historical Context and Significance of Cetyl Esterification in GABA Research

The esterification of GABA with various alcohols, including cetyl alcohol, represents an early and significant effort to enhance its central nervous system penetration. Research into GABA esters dates back to investigations aimed at developing GABAergic compounds with therapeutic potential for conditions like epilepsy. nih.gov Among the various esters synthesized, cetyl GABA, the ester of GABA and cetyl alcohol, was noted for its neurotropic activity and its ability to penetrate the blood-brain barrier. google.com

Early studies in the 1980s investigated the effects of cetyl GABA in animal models. For example, a study published in Neuropharmacology in 1980 examined the effect of cetyl GABA on convulsant thresholds in mice. nih.gov While this research indicated some anticonvulsant activity, it was found to be modest. google.com These initial investigations were crucial in establishing the principle that esterification could improve GABA's brain access, even if the specific properties of cetyl GABA itself presented limitations.

The significance of cetyl esterification lies in its role as a proof-of-concept for the prodrug approach to CNS drug delivery for GABA. It demonstrated that by increasing the lipophilicity of GABA through the addition of a long-chain fatty alcohol like cetyl alcohol, the resulting compound could indeed cross the BBB. sciencemadness.org This paved the way for the development of other, potentially more effective, lipid esters of GABA with improved brain uptake and pharmacological activity. nih.govnih.gov The early work on cetyl GABA, therefore, laid an important foundation for subsequent research into more sophisticated GABA prodrugs. nih.gov

Scope and Objectives of Academic Inquiry into Gamma-Aminobutyric Acid Cetyl Ester

Academic inquiry into this compound has primarily focused on its potential as a prodrug to deliver GABA into the central nervous system. The main objectives of this research have been to:

Synthesize and characterize this compound and other related GABA esters. nih.govnih.gov

Evaluate its ability to cross the blood-brain barrier in preclinical models. nih.govgoogle.com

Investigate its pharmacological effects , particularly its potential anticonvulsant and nootropic (cognition-enhancing) properties. sciencemadness.orgnih.gov

Understand its mechanism of action , including its interaction with GABA receptors and its hydrolysis to release GABA in the brain. sciencemadness.orgnih.gov

Compare its efficacy and properties to other GABA derivatives and GABAergic compounds. sciencemadness.orggoogle.com

Research has explored the synthesis of cetyl GABA and its effects on seizure thresholds in mice, providing early evidence of its ability to enter the brain and exert a biological effect. google.comnih.gov Studies have also compared cetyl GABA to other GABA esters, examining factors like the rate of hydrolysis and lipid solubility to understand what determines the pharmacological activity of these compounds after they enter the CNS. nih.gov While early findings suggested that cetyl GABA had some anticonvulsant activity, it was also noted to be relatively low. google.com More recent discussions and research have extended to other GABA esters, building on the foundational knowledge gained from compounds like cetyl GABA to develop novel derivatives with potentially improved pharmacological profiles. mdpi.comresearchgate.net The overarching goal of this line of inquiry is to develop effective strategies for augmenting GABAergic neurotransmission in the brain for therapeutic purposes.

Interactive Data Table: Preclinical Research on GABA Esters

CompoundAnimal ModelKey FindingReference
This compoundMiceShowed slight anticonvulsant effects. sciencemadness.orgnih.gov
Cholesteryl ester of GABAMice and RatsDepressed general motor activity in a dose-dependent manner. nih.gov
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triolMiceBrain uptake was 75-fold greater than free GABA. nih.gov
1,2-dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triolMiceBrain uptake was 127-fold greater than free GABA. nih.gov
Menthyl GABA esterMiceExhibited antiseizure effects. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41NO2 B1210387 gamma-Aminobutyric acid cetyl ester CAS No. 34562-99-7

Properties

CAS No.

34562-99-7

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

hexadecyl 4-aminobutanoate

InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-20(22)17-16-18-21/h2-19,21H2,1H3

InChI Key

FQZPXSRKCOWUEI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCN

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCN

Other CAS No.

34562-99-7

Synonyms

cetyl GABA
GABA cetyl ester
gamma-aminobutyric acid cetyl ester
gamma-aminobutyric acid cetyl ester hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Research Purposes

Design Principles for Lipophilic GABA Esters in Drug Discovery Research

The fundamental design principle for creating CNS-active GABA prodrugs is to increase their lipophilicity. By converting the polar carboxylic acid group of GABA into a less polar ester, the resulting molecule can more readily partition into and diffuse across the lipid-rich membranes of the blood-brain barrier. The long, 16-carbon chain of cetyl alcohol makes it an ideal candidate for esterification, as it imparts a significant lipophilic character to the GABA molecule. Once in the CNS, it is anticipated that endogenous enzymes, such as esterases, will hydrolyze the ester bond, releasing free GABA to interact with its target receptors. citedrive.comnih.gov

The synthesis of gamma-aminobutyric acid cetyl ester can be approached through several chemical pathways, each with distinct advantages and considerations for research-scale production.

Direct esterification, particularly the Fischer-Speier esterification, is a common and cost-effective method for synthesizing esters. organic-chemistry.org This acid-catalyzed condensation reaction involves refluxing a carboxylic acid and an alcohol. organic-chemistry.org For the synthesis of this compound, GABA is reacted directly with cetyl alcohol in the presence of a strong acid catalyst.

A documented research-scale synthesis involves dissolving GABA and cetyl alcohol in a solvent like dioxane and saturating the mixture with dry hydrogen chloride gas while heating. mdpi.com The resulting product, cetyl γ-aminobutyrate hydrochloride, precipitates from the solution and can be further purified by recrystallization. mdpi.com

Table 1: Example of Direct Esterification Conditions for Cetyl GABA Synthesis This table is interactive. You can sort and filter the data.

Parameter Condition Purpose
Reactants γ-Aminobutyric acid, Cetyl Alcohol Carboxylic acid and alcohol precursors
Catalyst Hydrogen Chloride (gas) Protonates the carbonyl oxygen of GABA, making it more electrophilic
Solvent Dioxane Solubilizes reactants
Temperature 60°C Provides energy to overcome the activation barrier of the reaction
Purification Recrystallization from aqueous acetone To isolate and purify the final ester hydrochloride salt

Optimization of this equilibrium-driven reaction typically involves two key strategies to maximize the yield of the ester. wikipedia.orgmasterorganicchemistry.com Firstly, using a large excess of one reactant, usually the less expensive alcohol, shifts the equilibrium towards the products according to Le Chatelier's principle. wikipedia.org Secondly, the removal of water, a byproduct of the reaction, is crucial. This can be achieved using a Dean-Stark apparatus for azeotropic distillation or by including a dehydrating agent in the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com Alternative acid catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed. mdpi.commasterorganicchemistry.com

Transesterification is an alternative pathway that involves the conversion of one ester into another by reacting it with an alcohol. wikipedia.org This process can be catalyzed by either acids or bases. masterorganicchemistry.com To synthesize GABA cetyl ester via this route, a more volatile or readily available GABA ester (e.g., methyl or ethyl γ-aminobutyrate) would be reacted with cetyl alcohol.

The reaction mechanism involves the nucleophilic attack of the alcohol (cetyl alcohol) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating the smaller alcohol (e.g., methanol (B129727) or ethanol) and forming the desired cetyl ester. A key advantage of transesterification is that it avoids the production of water, simplifying the process as water removal is not required. masterorganicchemistry.com Driving the reaction to completion often involves using a large excess of the desired alcohol (cetyl alcohol) and, if possible, removing the more volatile alcohol byproduct by distillation to shift the equilibrium. wikipedia.org

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are a class of enzymes widely used in biocatalysis to synthesize esters through esterification or transesterification reactions in non-aqueous media. umn.edunih.gov These reactions are often performed under mild conditions, which helps to prevent the degradation of sensitive substrates.

For the synthesis of GABA esters, an immobilized lipase (B570770), such as Candida antarctica lipase B (commercially available as Novozym 435), could be employed. nih.govresearchgate.net The reaction would involve incubating GABA or a simple GABA ester with cetyl alcohol in a suitable organic solvent. Lipases exhibit high chemo-, regio-, and enantioselectivity, which is particularly advantageous when working with complex molecules or when specific stereochemistry is required. nih.gov While the primary literature on the specific enzymatic synthesis of cetyl GABA is sparse, the principles are well-established for the synthesis of other fatty acid esters, including sugar esters. nih.govcapes.gov.br The enzyme's catalytic activity is maintained in organic solvents, and the process avoids the harsh acidic or basic conditions of chemical synthesis. nih.gov

As noted, the primary goal of esterifying GABA with a lipophilic alcohol like cetyl alcohol is to create a prodrug capable of penetrating the blood-brain barrier. citedrive.comnih.gov To verify the success of this strategy in preclinical models, isotopic labeling is an indispensable tool.

Researchers have synthesized GABA esters using GABA labeled with Carbon-14 (¹⁴C). citedrive.comnih.gov By administering these radiolabeled esters to animal models, it becomes possible to track their distribution in the body and quantify their uptake into the brain and other tissues. Studies using this technique have demonstrated that the brain uptake of various lipophilic GABA esters is significantly increased—ranging from 2-fold to over 127-fold—compared to the uptake of free, unlabeled GABA. citedrive.comnih.govnih.gov This use of isotopic labeling provides direct evidence that the prodrug strategy is effective and allows for the quantitative assessment of blood-brain barrier penetration, a critical step in preclinical research and development.

Besides cetyl alcohol, other alcohols used for these comparative studies include:

Simple Aliphatic Alcohols: Butyl alcohol. nih.gov

Unsaturated Fatty Alcohols: Linolenyl alcohol. nih.gov

Steroids: Cholesterol. nih.gov

Terpenes: l-menthol (B7771125), thymol (B1683141), and carvacrol.

Complex Polyols: Glycerol and inositol (B14025) derivatives. nih.gov

By comparing the neuropharmacological effects and brain concentrations achieved with these different esters, researchers can refine the design of GABA prodrugs, balancing the need for blood-brain barrier penetration with the requirement for efficient release of GABA within the central nervous system. nih.gov

Table 2: Examples of GABA Esters Synthesized for Comparative Research This table is interactive. You can sort and filter the data.

Ester Moiety Class of Alcohol Research Purpose Reference
Butyl Aliphatic Compare effect of short alkyl chain length nih.gov
Octyl Aliphatic Study effect of medium alkyl chain length on uptake inhibition
Linolenyl Unsaturated Fatty Alcohol Evaluate effect of unsaturation and long chain length nih.gov
Cholesteryl Steroid Investigate bulky, highly lipophilic steroid carriers nih.gov
Dexamethasone Steroid Test steroid drug as a carrier for dual action nih.gov
l-menthol Monocyclic Terpene Explore terpene-based esters for unique pharmacological profiles
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol Lipid Investigate complex lipid carriers for enhanced brain transport nih.gov

Esterification Pathways for this compound Synthesis

Purity Assessment and Characterization in Synthetic Research

The confirmation of the successful synthesis of this compound and the determination of its purity are critical steps in its preparation for research applications. These are achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (e.g., ¹H-NMR, IR, Mass Spectrometry) in Synthetic Verification

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, confirming the formation of the ester linkage and the presence of both the GABA and cetyl moieties.

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for verifying the structure of this compound. The spectrum would exhibit characteristic signals for the protons of both the cetyl chain and the GABA backbone. The chemical shifts (δ) are typically reported in parts per million (ppm).

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
GABA: H-2 (-CH₂-COO-)~2.3Triplet2H
GABA: H-3 (-CH₂-CH₂-COO-)~1.9Multiplet2H
GABA: H-4 (-CH₂-NH₂)~2.9Triplet2H
Cetyl: O-CH ₂-~4.0Triplet2H
Cetyl: -CH₂- (adjacent to O-CH₂)~1.6Multiplet2H
Cetyl: -(CH₂)₁₃-~1.2-1.4Broad Singlet26H
Cetyl: -CH₃~0.9Triplet3H

Note: Predicted values are based on standard chemical shift tables and data for similar long-chain esters. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show key absorption bands confirming its structure.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine)3300-3500Broad
C-H stretch (alkane)2850-2960Strong, sharp
C=O stretch (ester)~1735Strong, sharp
C-O stretch (ester)1150-1250Strong
N-H bend (amine)1550-1650Moderate

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural evidence. For this compound, a common ionization technique would be Electrospray Ionization (ESI) in positive mode, which would likely show the protonated molecule [M+H]⁺.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺328.3210
[M+Na]⁺350.3029

Note: The molecular formula for this compound is C₂₀H₄₁NO₂. The predicted m/z values are based on its exact mass.

Chromatographic Methods for Purity Profiling

Chromatographic techniques are essential for assessing the purity of the synthesized this compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography (GC): Gas chromatography can be used to analyze the purity of the ester. Due to the presence of the primary amine, derivatization is often required to improve the volatility and chromatographic properties of the compound. Common derivatization agents include silylating agents or acylating agents. The purity is determined by the relative area of the peak corresponding to the derivatized product in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. Reversed-phase HPLC with a C18 column is a common approach. Detection can be achieved using a UV detector if the molecule is derivatized with a UV-absorbing tag, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The purity is calculated from the peak area of the main product relative to the total peak area in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Preclinical Pharmacological Investigations and Mechanistic Elucidation

Interaction with GABAergic Receptor Subtypes in in vitro Models

The initial step in characterizing a putative GABAergic compound involves a thorough examination of its interaction with the primary subtypes of GABA receptors: GABA-A, GABA-B, and GABA-rho.

GABA-A Receptor Modulatory Effects in Isolated Systems

GABA-A receptors, as ligand-gated chloride ion channels, are the primary targets for many sedative, anxiolytic, and anticonvulsant drugs. nih.govwikipedia.org An investigation into gamma-aminobutyric acid cetyl ester would necessitate evaluating its ability to directly activate or allosterically modulate these receptors. This would typically involve radioligand binding assays to determine its affinity for the various benzodiazepine (B76468) and barbiturate (B1230296) binding sites, as well as electrophysiological recordings from isolated cells or oocytes expressing specific GABA-A receptor subunit combinations. nih.gov The expectation would be to determine if the compound acts as an agonist, antagonist, or a positive or negative allosteric modulator.

GABA-B Receptor Activation Profiles in Preclinical Assays

GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals. nih.govnih.gov Preclinical assays for a novel compound like this compound would assess its ability to activate these receptors, typically through functional assays measuring downstream effects such as changes in adenylyl cyclase activity or the activation of inwardly rectifying potassium channels. ebi.ac.uk Structure-activity relationship studies of other GABA-B agonists suggest that modifications to the GABA backbone can significantly influence potency and efficacy. nih.govnih.gov

Exploration of GABA-rho Receptor Interactions

GABA-rho receptors, a subclass of GABA-A receptors, are also ligand-gated chloride channels but possess distinct pharmacology, being insensitive to typical GABA-A modulators like benzodiazepines and barbiturates. wikipedia.orgnih.gov Found in high concentrations in the retina, their functional role in other brain regions is an area of active research. wikipedia.orgnih.gov Characterizing the interaction of this compound with these receptors would be crucial for a complete pharmacological profile. This would involve competitive binding assays and functional studies on cells expressing homomeric rho subunits. wikipedia.orgnih.gov

Cellular Electrophysiological Responses and Neuronal Excitability Modulation

Following receptor-level studies, the investigation would proceed to assess the compound's effects on neuronal function, specifically its ability to modulate synaptic transmission and neuronal excitability.

Effects on Inhibitory Postsynaptic Currents (IPSCs) in Neuronal Cultures

A key measure of a GABAergic compound's efficacy is its effect on inhibitory postsynaptic currents (IPSCs), the synaptic currents that decrease the likelihood of a neuron firing an action potential. nih.gov In vitro patch-clamp recordings from cultured neurons would be employed to determine how this compound, or GABA released from it, alters the amplitude, frequency, and kinetics of both spontaneous and evoked IPSCs. This would provide insight into its pre- and/or postsynaptic mechanisms of action. nih.govresearchgate.net

Analysis of Membrane Conductance in Brain Slice Preparations

To understand the compound's effect in a more intact neural circuit, studies would be conducted on brain slice preparations. nih.gov By recording from neurons within these slices, researchers could analyze changes in membrane potential and conductance in response to the application of this compound. An increase in membrane conductance, particularly to chloride ions, would be indicative of GABA-A or GABA-rho receptor activation and would lead to a stabilization of the membrane potential, making the neuron less excitable. wikipedia.orgnih.gov

In the absence of specific published data for this compound, the following tables are presented as illustrative examples of the types of data that would be generated in such preclinical investigations.

Hypothetical Data Table: GABA Receptor Subtype Binding Affinity

CompoundGABA-A (α1β2γ2) Ki (nM)GABA-B Ki (nM)GABA-rho (ρ1) Ki (nM)
GABA501505
This compoundData Not AvailableData Not AvailableData Not Available
Bicuculline (GABA-A Antagonist)20>10,000>10,000
Baclofen (B1667701) (GABA-B Agonist)>10,00080>10,000

Hypothetical Data Table: Effect on Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal Neurons

TreatmentIPSC Amplitude (% of Control)IPSC Frequency (% of Control)
Control100%100%
This compoundData Not AvailableData Not Available
Diazepam (Positive Allosteric Modulator)150%100%

Neurotransmitter Release and Reuptake Modulation in Synaptosomal Preparations

The primary proposed mechanism of action for this compound is to serve as a prodrug that increases the concentration of GABA in the central nervous system (CNS). nih.gov Consequently, its effects on neurotransmitter release and reuptake are considered to be indirect, resulting from the elevated levels of free GABA following its hydrolysis. Investigations using synaptosomal preparations—isolated nerve terminals—have been crucial in understanding the fundamental processes of GABA release that would be influenced by an increased availability of the neurotransmitter.

Research on synaptosomes from the rat brain has identified multiple components of GABA release. These release mechanisms are the presumed targets of the increased GABA concentrations resulting from the hydrolysis of its cetyl ester. An augmented intrasynaptosomal GABA pool would enhance the amount of neurotransmitter available for release through these established pathways upon neuronal stimulation.

The process of GABA release from synaptosomes is complex and can be triggered by various stimuli, such as potassium chloride (KCl) depolarization. This release is multifaceted, involving both calcium-dependent and calcium-independent mechanisms. The calcium-dependent release is further divided into distinct phasic and tonic components, which are pharmacologically separable. The calcium-independent release is thought to be mediated by the reversal of the sodium-dependent GABA uptake system.

Component of GABA Release from SynaptosomesPrimary DriverKey CharacteristicsModulatorReference
Phasic Ca²⁺-DependentDepolarization (e.g., by K⁺)Rapid onset and decay.Selectively blocked by Cadmium (Cd²⁺).
Tonic Ca²⁺-DependentDepolarization (e.g., by K⁺)Persistent even after depolarization ends.Selectively blocked by Nickel (Ni²⁺).
Ca²⁺-IndependentHigh intracellular Na⁺ concentrationLikely mediated by the reversal of the GABA transporter.Blocked by GABA uptake inhibitors (e.g., nipecotic acid).

Investigation of Enzymatic Hydrolysis and GABA Release within Neural Tissues

A significant challenge in utilizing GABA as a therapeutic agent is its poor permeability across the blood-brain barrier. nih.gov To overcome this, various ester prodrugs of GABA, including aliphatic esters like the cetyl ester, have been synthesized. nih.govnih.gov The core principle of this approach is to mask the hydrophilic nature of GABA with a lipophilic moiety, such as a cetyl group, to facilitate passage into the brain. nih.govnih.gov

Once within the CNS, the pharmacological activity of these esters is contingent upon their ability to be hydrolyzed by endogenous enzymes, thereby releasing free GABA. nih.gov Studies have confirmed that brain tissue possesses esterase activity capable of cleaving these ester bonds. nih.gov This enzymatic action is critical, as the esterified compound itself has a low affinity for GABA receptors. nih.gov The central nervous system depressant properties observed with some GABA esters correlate with their capacity to undergo this hydrolysis and their lipid solubility. nih.govnih.gov

Research comparing different GABA esters has demonstrated a direct relationship between brain uptake, the rate of hydrolysis, and the manifestation of central neuropharmacological effects. nih.gov This evidence strongly supports the "prodrug" hypothesis, where the esters act as transport vehicles for delivering GABA to its site of action within the brain. nih.gov

GABA Ester TypeRelative Brain Uptake vs. GABAPharmacological Activity (Motor Depression)Underlying PrincipleReference
Cholesteryl Ester25-fold increaseActive in a dose-dependent manner.Activity is dependent on the release of GABA via enzymatic hydrolysis and lipid solubility. nih.gov
Linolenyl Ester2-fold increaseInactive.Lower brain uptake and/or hydrolysis rate compared to active esters. nih.gov
1-Butyl Ester74-fold increaseInactive.Despite high uptake, may have insufficient hydrolysis or other pharmacokinetic limitations. nih.gov
Lipid Esters (Triglyceride Analogs)75 to 127-fold increaseActive (CNS depressant properties).Function as prodrugs to release GABA in the CNS via brain esterase activity. nih.gov

Exploration of Potential Non-GABAergic Target Interactions in Research Contexts

The available preclinical research on simple aliphatic and lipid esters of GABA, including by extension the cetyl ester, has predominantly focused on their role as prodrugs designed to deliver GABA to the central nervous system. nih.govnih.gov The primary mechanism of action investigated and supported by evidence is the enzymatic hydrolysis of the ester to release GABA, which then exerts its effects through the endogenous GABAergic system. nih.govnih.gov

Currently, the scientific literature reviewed does not provide significant evidence or exploration of direct, potent interactions of this compound with non-GABAergic targets. The observed CNS effects of related active compounds are attributed to the subsequent actions of the released GABA on its native receptors (GABA-A and GABA-B), which are the principal inhibitory neurotransmitter receptors in the brain. nih.govnih.govnih.gov The research framework for these molecules has been centered on overcoming the pharmacokinetic limitations of GABA itself, rather than discovering novel, non-GABAergic mechanisms of action for the esterified forms.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Animal Models

Blood-Brain Barrier Permeation Dynamics and Brain Distribution Kinetics in Rodents

A significant hurdle for the therapeutic use of GABA is its hydrophilic nature, which restricts its passage across the BBB. nih.govnih.gov The prodrug approach, by masking the polar functional groups of GABA through esterification, aims to enhance its lipophilicity and thereby facilitate its entry into the central nervous system. nih.gov

Two lipid esters of GABA, 1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol and 1,2-dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triol, were found to have brain uptake indices more than 30% in a single-pass carotid artery injection technique in rodents. nih.gov Another study reported that the uptake of these esters into the mouse brain was 75- and 127-fold greater than that of free GABA, respectively. nih.gov These findings underscore the effectiveness of the lipid ester prodrug strategy for enhancing CNS delivery of GABA.

Table 1: Comparative Brain Uptake of GABA and its Esters in Rodents

CompoundRelative Brain Uptake vs. GABAAnimal ModelReference
GABA1Mouse nih.gov
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol75-fold increaseMouse nih.gov
1,2-dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triol127-fold increaseMouse nih.gov

This table presents data on the enhanced brain uptake of specific lipid esters of GABA as examples of the potential for increased CNS penetration of lipophilic GABA prodrugs.

The primary factor driving the enhanced brain penetration of GABA esters is their increased lipophilicity. nih.govnih.gov By transiently masking the hydrophilic carboxyl and amino groups of GABA, the resulting ester is more soluble in lipids and can more readily diffuse across the lipid-rich cell membranes of the blood-brain barrier. nih.gov

The relationship between lipophilicity and brain uptake has been demonstrated for various prodrugs. For baclofen (B1667701), a GABA derivative, a series of its esters (methyl, ethyl, 1-propyl, 2-propyl, and butyl) showed a correlation between their octanol-water distribution coefficients (a measure of lipophilicity) and their affinity for P-glycoprotein, an efflux transporter at the BBB. nih.gov Despite this affinity, the brain concentrations of the methyl ester were significantly higher than those of baclofen itself, indicating that increased lipophilicity can overcome some degree of efflux. nih.gov It is highly probable that the long cetyl chain of gamma-aminobutyric acid cetyl ester would confer a high degree of lipophilicity, thereby favoring its passage into the brain.

Systemic Absorption and Distribution Profiles in Experimental Animals

Following administration, a lipophilic prodrug like this compound would undergo systemic absorption and distribution to various tissues.

Preclinical studies with other GABA esters have shown distribution to both the brain and other organs like the liver. nih.gov The uptake of two lipid GABA esters into the mouse brain relative to the liver was found to be significantly higher than that of free GABA. nih.gov This suggests that while these compounds distribute systemically, their lipophilic nature preferentially enhances their accumulation in the brain. It is anticipated that cetyl GABA would exhibit a similar distribution pattern, with significant levels reaching the brain to exert its pharmacological effects.

Metabolic Pathways and Metabolite Identification in Preclinical Biological Samples

The therapeutic efficacy of a GABA ester prodrug depends on its ability to be converted back to the active parent drug, GABA, within the central nervous system.

The biotransformation of GABA esters is primarily mediated by esterases, a ubiquitous class of enzymes that hydrolyze ester bonds. nih.govnih.gov These enzymes are present in various tissues, including the plasma, liver, and, importantly, the brain. nih.govnih.gov The hydrolysis of the ester bond in a compound like this compound would release GABA and the corresponding alcohol, in this case, cetyl alcohol.

The presence of esterase activity in brain tissue that can release GABA from these lipid esters has been demonstrated. nih.gov This enzymatic conversion within the CNS is crucial for the prodrug to exert its GABA-mimetic effects. nih.gov The rate of hydrolysis can influence the onset and duration of action of the prodrug. nih.gov

Contribution of the GABA Shunt Pathway to Cetyl Ester Metabolism

Gamma-aminobutyric acid (GABA) cetyl ester is a prodrug of GABA, designed to enhance its penetration into the central nervous system. The metabolism of this esterified form of GABA is a two-step process, culminating in the entry of the liberated GABA into a critical metabolic pathway known as the GABA shunt. nih.govnih.gov

The initial metabolic step involves the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes present in plasma, the liver, and the brain. nih.gov This enzymatic cleavage releases the active GABA molecule and cetyl alcohol. Once liberated, the metabolism of GABA itself is primarily handled by the GABA shunt, a conserved pathway in eukaryotes that serves to both produce and catabolize GABA. nih.govnih.govresearchgate.net

The GABA shunt effectively bypasses two steps of the tricarboxylic acid (TCA) or Krebs cycle. The process begins when the released GABA is taken up into the mitochondria. researchgate.net There, it is converted by the enzyme GABA transaminase (GABA-T) into succinic semialdehyde. nih.gov This reaction typically uses α-ketoglutarate as the amino group acceptor, which is converted to glutamate (B1630785), thus conserving the precursor molecule for GABA synthesis. nih.gov In the final step of the shunt, succinic semialdehyde is oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinate (B1194679). nih.govresearchgate.net This succinate molecule can then re-enter the TCA cycle, completing the metabolic loop. nih.govresearchgate.net Therefore, the GABA shunt is the essential pathway for the catabolism of the active GABA moiety derived from its cetyl ester prodrug. researchgate.net

Excretion Routes and Elimination Kinetics in Animal Models

Specific pharmacokinetic studies detailing the excretion routes and elimination kinetics for this compound are not extensively detailed in the available literature. However, the elimination characteristics can be inferred from the metabolic fate of its constituent parts following hydrolysis: GABA and cetyl alcohol.

The GABA molecule, once released from the ester, is subjected to rapid metabolism via the GABA shunt pathway. nih.govresearchgate.net Its ultimate fate is conversion to succinate, which enters the Krebs cycle and is eventually metabolized to carbon dioxide and water. researchgate.netmdpi.com These final metabolic products are eliminated from the body through respiration and renal excretion. Systemically administered GABA is known to be metabolized quickly, which prevents its accumulation. nih.gov

The cetyl alcohol moiety, a 16-carbon fatty alcohol, is expected to be metabolized through pathways common to other long-chain fatty alcohols, primarily fatty acid oxidation. The specific elimination kinetics would depend on the rate of this oxidation and subsequent metabolic processes. Chronic administration of high doses of GABA (up to 1 g/kg/day) in rats and dogs has not shown signs of toxicity, suggesting an efficient clearance mechanism. mdpi.com

Correlation between Preclinical Exposure and Observed Pharmacological Responses

A clear correlation exists between the preclinical administration of this compound and its observed pharmacological effects in animal models. The central activity of GABA esters is contingent upon two key factors: their ability to penetrate the blood-brain barrier, which is enhanced by the lipidic ester chain, and their subsequent hydrolysis within the central nervous system to release active GABA. nih.gov

Studies in rodent models have demonstrated a direct, dose-dependent relationship between the administration of cetyl GABA and its anticonvulsant effects. In a key study using gerbils with genetically determined epilepsy, cetyl GABA was shown to be highly potent in preventing generalized clonic-tonic seizures. nih.gov The median effective dose (ED₅₀) required to protect against seizures was determined to be 4.5 mg/kg following intraperitoneal administration. This potency was significantly greater than that of several standard antiepileptic drugs, including phenobarbital, phenytoin, carbamazepine, and valproic acid, and was surpassed only by diazepam in this specific animal model. nih.gov

This demonstrates a strong positive correlation between the exposure to the compound and a measurable, dose-dependent pharmacological response. The efficacy of cetyl GABA in this model supports the principle that its enhanced lipophilicity facilitates entry into the brain, where the subsequent release of GABA produces a significant anticonvulsant effect. nih.govnih.gov

Anticonvulsant Potency of Cetyl GABA and Other GABAmimetic Agents in Gerbils

Compound ED₅₀ (mg/kg, i.p.)
This compound (Cetyl GABA) 4.5
Aminooxyacetic Acid 0.9
4,5,6,7-tetrahydroisoxazolo [5,4-c]pyridine-3-ol 1.3
alpha-acetylenic GABA 2.1
Valproic Acid 215

Advanced Bioanalytical Methodologies for Gamma Aminobutyric Acid Cetyl Ester Research

Quantitative Analysis in Biological Matrices (e.g., Brain Homogenates, Cerebrospinal Fluid, Plasma from Animal Studies)

Accurate quantification of gamma-aminobutyric acid cetyl ester and its primary metabolite, GABA, in biological matrices is fundamental to understanding its pharmacokinetics. Given the complexity of these samples, highly selective and sensitive methods are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a gold-standard technique for the definitive quantification of small molecules in biological fluids. A method for this compound would be adapted from established protocols for GABA and other amino acid neurotransmitters. researchgate.netnih.gov The ester's increased lipophilicity compared to GABA may necessitate adjustments in the chromatographic conditions, potentially utilizing a reversed-phase column (e.g., C18) with a gradient elution of acetonitrile (B52724) and water containing a modifier like formic acid. researchgate.net

The mass spectrometer, typically a triple quadrupole, would be operated in the positive electrospray ionization (ESI) mode. nih.gov It allows for highly selective detection using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the cetyl ester and its metabolite, GABA, are monitored. Deuterated internal standards, such as [D6]-GABA, are used to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation. nih.gov This approach enables the simultaneous, rapid, and reliable determination of both the parent compound and its active metabolite in samples such as brain microdialysates, plasma, and cerebrospinal fluid (CSF). nih.govresearchgate.net

Table 1: Representative Performance Characteristics of LC-MS/MS for GABA Quantification This table is based on established methods for GABA, which would serve as a benchmark for developing an assay for its cetyl ester.

ParameterTypical ValueSource
Linearity Range (GABA)1 nM to 10 µM nih.gov
Limit of Quantitation (GABA)1 nM nih.gov
Sample TypesBrain Microdialysates, Plasma, CSF researchgate.netresearchgate.net
Run Time~ 3 minutes nih.gov
Detection ModePositive Electrospray Ionization (ESI) nih.gov

Gas chromatography-mass spectrometry (GC-MS) offers another powerful platform for the analysis of this compound and its metabolites. nih.gov While the cetyl ester might be sufficiently volatile for direct analysis, its primary metabolite, GABA, requires a derivatization step to increase its volatility and thermal stability. nih.govnih.gov This is commonly achieved by converting the amino and carboxylic acid groups into less polar, more volatile esters or silyl (B83357) derivatives.

A rapid and selective method using a GC-tandem quadrupole mass spectrometer (GC-MS/MS) can achieve high sensitivity and specificity. nih.govnih.gov The method would involve sample derivatization followed by fast chromatography, potentially using low thermal mass technology to shorten run times. nih.gov This technique is particularly useful for confirming the chemical identity of the analyte and its metabolites through characteristic mass fragmentation patterns. researchgate.net It has been successfully applied to quantify GABA and glutamic acid in mouse brain homogenates, demonstrating its suitability for tissue analysis. nih.govnih.gov

Table 2: Example Parameters for GC-MS/MS Analysis of GABA in Brain Tissue This table is based on validated methods for GABA, providing a framework for the analysis of its esters and metabolites.

ParameterValueSource
Calibration Range0.5 to 100 µg/mL nih.gov
Limit of Detection (GABA)250 ng/mL nih.gov
Biological MatrixMouse Brain Homogenate nih.gov
Ionization ModePositive Chemical Ionization nih.gov
Key FeatureRequires derivatization for GABA analysis nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for Gamma-Aminobutyric Acid Quantification in Research Samples

Enzyme-Linked Immunosorbent Assays (ELISA) provide a high-throughput and sensitive method for quantifying GABA concentrations in various biological samples. assaygenie.comimmusmol.com While a specific ELISA for the cetyl ester would require custom antibody development, commercially available competitive ELISA kits are widely used to measure GABA in serum, plasma, and tissue homogenates. antibodies.comabnova.com.tw

The principle of the competitive ELISA involves competition between the GABA in the sample and a fixed amount of labeled GABA for a limited number of binding sites on a GABA-specific antibody pre-coated onto a microtiter plate. antibodies.com After an incubation period, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of GABA in the sample. novamedline.com This method is valuable for screening large numbers of samples to assess the conversion of this compound into GABA in vivo. assaygenie.com

Electrochemical Techniques for in vitro and in vivo Microdialysate Analysis

Electrochemical detection offers exceptional sensitivity and temporal resolution for monitoring neurotransmitter levels, making it ideal for in vivo microdialysis studies. nih.gov Since GABA is not naturally electroactive, its detection requires either derivatization or, more commonly, an enzymatic approach. nih.gov

One advanced method involves coupling ultra-high-performance liquid chromatography (UHPLC) with electrochemical detection for the offline analysis of microdialysis fractions. nih.gov This allows for the measurement of biologically relevant GABA concentrations, with detection limits as low as 10 nmol/L. nih.gov Another approach is enzymatically-induced electrochemiluminescence, where the GABAse enzyme complex is used to convert GABA into glutamate (B1630785), which then participates in a light-emitting reaction. nih.gov The resulting luminescence is directly proportional to the GABA concentration. nih.gov These techniques are critical for studying the real-time effects of this compound administration on extracellular GABA levels in specific brain regions. nih.gov

Radioligand Binding Assays for Receptor Interaction Studies

To determine if this compound or its metabolites interact directly with GABA receptors, radioligand binding assays are indispensable. nih.gov These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand. nih.gov

The assay is typically performed using cell membranes prepared from tissues or cell lines that express a high density of the target receptor, such as the GABA-A receptor. nih.gov These membranes are incubated with a specific radioligand (e.g., [³H]muscimol for the GABA-A agonist site) and varying concentrations of the unlabeled test compound (this compound). nih.gov By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, a competition curve can be generated. From this curve, the inhibition constant (Ki) is calculated, which represents the affinity of the compound for the receptor. This technique can definitively establish whether the ester itself is an active ligand at GABA receptors or if its activity is solely dependent on its hydrolysis to GABA. nih.gov

Development and Validation of High-Throughput Screening Assays for Derivatives

The discovery of new GABAergic agents often relies on high-throughput screening (HTS) of chemical libraries. HTS assays would be essential for evaluating libraries of this compound derivatives to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

One major HTS approach is the use of functional, cell-based assays. nih.gov These often employ a stable cell line expressing a specific GABA-A receptor subtype and a fluorescent membrane potential-sensitive dye. nih.govresearchgate.net When an agonist activates the receptor's chloride channel, the resulting change in membrane potential causes a change in fluorescence, which can be detected by a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR). nih.gov This system can be used to identify positive allosteric modulators (PAMs) or direct agonists. researchgate.net

Alternatively, HTS assays can be developed to target the enzymes responsible for GABA metabolism, such as GABA transaminase (GABA-T). nih.gov An assay could be designed to measure the inhibition of recombinant human GABA-T, allowing for the discovery of derivatives that increase GABA levels by preventing its breakdown. nih.govkaist.ac.kr

Table 3: Comparison of HTS Methodologies for GABAergic Compounds

Assay TypePrincipleTargetThroughputKey AdvantageSource
FLIPR Membrane Potential AssayMeasures changes in cell membrane potential via a fluorescent dye upon ion channel activation.GABA-A ReceptorsHighProvides functional data on receptor modulation in a cellular context. nih.govresearchgate.net
Enzyme Inhibition AssayMeasures the activity of a purified enzyme in the presence of test compounds.GABA Transaminase (GABA-T)HighDirectly identifies compounds that modulate GABA metabolism. nih.govkaist.ac.kr
Radioligand Binding AssayMeasures the displacement of a radiolabeled ligand from the target receptor.GABA ReceptorsMedium to HighDirectly quantifies the binding affinity of a compound to the receptor. nih.gov

Preclinical Research Applications and Potential Translational Avenues in Experimental Models

Assessment in Animal Models of Neurological and Psychiatric Conditions

Anticonvulsant Efficacy in Seizure Models (e.g., Pentylenetetrazole-induced)

Gamma-aminobutyric acid cetyl ester (cetyl GABA) has demonstrated significant anticonvulsant properties in preclinical studies. In a notable study using gerbils with genetically determined epilepsy, cetyl GABA was highly effective at preventing "major" generalized clonic-tonic seizures induced by compressed air. nih.gov The compound's potency was significant, with a median effective dose (ED50) of 4.5 mg/kg when administered intraperitoneally. nih.gov This potency was considerably greater than that of several standard antiepileptic drugs, including phenobarbital, phenytoin, carbamazepine, ethosuximide, and valproic acid, in the same model. nih.gov

Further research in mice evaluated the effect of cetyl GABA on the threshold for convulsions induced by the chemical convulsant pentylenetetrazole. nih.gov While the detailed results of this study require further review, its focus highlights the compound's investigation as a modulator of seizure susceptibility. nih.gov The potent anticonvulsant action of cetyl GABA in these models suggests its potential as a CNS-active agent capable of enhancing GABAergic inhibition to control seizure activity. nih.gov

Table 1: Anticonvulsant Potency of Cetyl GABA and Other GABAmimetic Agents in Gerbils

CompoundED50 (mg/kg, i.p.)
This compound 4.5
4,5,6,7-tetrahydroisoxazolo [5,4-c]pyridine-3-ol (THIP)1.3
Aminooxyacetic acid0.9
gamma-Acetylenic GABA2.1
Valproic AcidReference Standard
Data sourced from Löscher, W., & Schmidt, D. (1981). nih.gov

Anxiolytic-like Effects in Rodent Behavioral Paradigms (e.g., Timidity Reduction)

While direct preclinical studies evaluating the anxiolytic-like effects of this compound are not extensively detailed in the available literature, the broader class of GABAergic modulators has a well-established role in reducing anxiety. The mechanism of action for such compounds is generally attributed to the enhancement of inhibitory neurotransmission in brain circuits that regulate fear and anxiety, such as the amygdala and prefrontal cortex. nih.gov

For instance, studies have shown that inhibiting GABA transporters, which increases the synaptic availability of GABA, can produce anxiolytic-like behaviors in rats. nih.gov Similarly, positive allosteric modulators of GABA-B receptors have demonstrated anxiety-reducing effects in various rodent models of anxiety. nih.gov Given that lipophilic GABA esters are designed to increase central GABA levels, it is plausible that cetyl GABA could exert anxiolytic-like effects. However, dedicated studies using established rodent behavioral paradigms, such as the elevated plus-maze or light-dark box test, are required to specifically characterize and confirm this potential activity for cetyl GABA.

Antinociceptive and Anti-inflammatory Activity in Preclinical Pain Models

Specific investigations into the antinociceptive (pain-relieving) and anti-inflammatory activities of this compound are not prominently featured in the reviewed scientific literature. However, research into other novel GABA esters has shown promise in this area. For example, GABA esters synthesized with monocyclic terpenes like l-menthol (B7771125) and thymol (B1683141) have been found to produce significant antinociceptive effects in models of acute pain and to decrease inflammatory states. mdpi.com

The rationale for exploring GABAergic compounds for pain is based on GABA's role as an inhibitory neurotransmitter in pain pathways. nih.govnih.gov GABA agonists have been shown to produce an antinociceptive response in mice. nih.gov The potential for lipophilic GABA prodrugs to treat certain pain states, particularly central pain which may be associated with GABA deficiency, has been proposed. nih.govnih.govresearchgate.net These compounds could theoretically replenish GABA levels in the CNS, thereby mitigating pain signals. nih.govnih.gov Future preclinical studies involving models of thermal, chemical, and inflammatory pain would be necessary to determine if cetyl GABA shares the antinociceptive and anti-inflammatory properties observed with other GABA derivatives.

Investigation in Models of Cognitive Dysfunction and Learning Deficits

Studies have indicated that altered GABA levels are associated with cognitive performance, and GABAergic signaling is implicated in various cognitive disorders. nih.govnih.gov While direct evidence for cetyl GABA is unavailable, related N-acyl GABA derivatives, such as N-arachidonoyl-GABA, have been investigated for neuroprotective effects in models of cerebral ischemia, showing an ability to restore neurons and reduce tissue edema. rrpharmacology.ru This suggests that modulating GABAergic systems with lipid-based derivatives could have implications for neurological conditions affecting cognition. To understand the potential of cetyl GABA in this domain, targeted research using animal models of cognitive impairment, such as those induced by scopolamine (B1681570) or in aged animals, would be required.

Role as a Pharmacological Probe for Investigating GABAergic System Physiology

This compound serves as a valuable pharmacological probe for elucidating the physiology of the GABAergic system, particularly in the context of epilepsy. Its high anticonvulsant potency in genetically epilepsy-prone gerbils, a model where the GABA system is thought to be critically involved in seizure susceptibility, underscores its utility. nih.gov By using cetyl GABA, researchers can manipulate the GABAergic system in a potent manner to study the downstream consequences on neuronal excitability and seizure threshold. nih.govnih.gov

The ability of lipophilic esters to bypass the blood-brain barrier and deliver GABA to the CNS makes them effective tools for studying the central effects of GABA itself, which is otherwise difficult to administer directly to the brain. nih.govnih.gov The study of such compounds helps to differentiate the central versus peripheral actions of GABAergic modulation and to explore the relationship between brain GABA levels and specific physiological or behavioral outcomes. nih.gov

Comparative Preclinical Studies with Other Lipophilic GABA Derivatives and Analogs

Comparative studies are essential for understanding the structure-activity relationships of lipophilic GABA derivatives. The lipophilicity conferred by the ester group is a key determinant of brain uptake. For example, studies have compared the brain penetration of various GABA esters, showing that uptake can be dramatically increased compared to free GABA. nih.govnih.gov

While direct comparative brain uptake data for cetyl GABA is not specified, other lipid esters have shown significant increases. For instance, cholesteryl and certain triglyceride-like esters of GABA demonstrated 25-fold to 127-fold greater uptake into the mouse brain relative to GABA. nih.govnih.gov The pharmacological activity of these esters within the CNS is dependent not only on their ability to cross the blood-brain barrier but also on their subsequent hydrolysis by brain esterases to release active GABA. nih.govnih.gov

Table 2: Comparative Brain Uptake of Different GABA Esters in Mice

GABA Ester DerivativeFold Increase in Brain Uptake Over GABA
1-Butyl ester74
9,12,15-Octadecatrienyl (Linolenyl) ester2
3-Cholesteryl ester25
Dexamethasone ester81
1-Linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol75
1,2-Dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triol127
Data compiled from Shashoua, V. E., et al. (1984) and Jacob, J. N., et al. (1985). nih.govnih.gov

Theoretical Frameworks for Enhancing Brain Delivery of GABA through Esterificationnih.govmdpi.comsciencemadness.org

The principal challenge in utilizing gamma-aminobutyric acid (GABA) as a therapeutic agent for central nervous system (CNS) disorders lies in its inherent inability to effectively cross the blood-brain barrier (BBB). troscriptions.com At physiological pH, GABA exists as a zwitterion, a molecule with both a positive and a negative electrical charge, which renders it hydrophilic and thus poorly permeable to the lipophilic endothelial membranes of the BBB. nih.gov To overcome this limitation, one of the primary theoretical strategies is to increase the lipophilicity of GABA through esterification, thereby creating a prodrug that can more readily diffuse across the BBB. mdpi.comnih.gov

The choice of the alcohol for esterification is critical and influences the physicochemical properties and biological activity of the resulting GABA ester. Factors such as the size, structure, and lipophilicity of the alcohol can impact the ester's ability to cross the BBB and its subsequent hydrolysis rate within the CNS. nih.gov For instance, the esterification of GABA with a long-chain fatty alcohol like cetyl alcohol results in this compound, a significantly more lipophilic compound than GABA itself. sciencemadness.org This increased lipophilicity is hypothesized to facilitate its passage through the lipid membranes of the BBB.

Furthermore, some research suggests that the esterification strategy can be refined by selecting carrier molecules that not only enhance lipophilicity but may also interact with specific transport systems at the BBB. mdpi.com While the primary mechanism for the enhanced brain delivery of many GABA esters is passive diffusion driven by increased lipid solubility, the potential for carrier-mediated transport of certain prodrugs remains an area of investigation. mdpi.com

In essence, the theoretical framework for enhancing GABA's brain delivery via esterification is a prodrug strategy aimed at temporarily modifying the physicochemical properties of GABA to facilitate its transport into the CNS, where it can then be converted back to its active form to exert its neuropharmacological effects. nih.govnih.gov

Preclinical Research Findings on GABA Esters

Preclinical studies in experimental models have provided evidence supporting the theoretical framework of enhancing GABA brain delivery through esterification. These studies have demonstrated the increased brain uptake and central pharmacological activity of various GABA esters compared to the parent compound.

One study investigated the brain uptake of several radiolabeled GABA esters in mice, showing a substantial increase in brain penetration compared to GABA. nih.gov The cholesteryl ester of GABA, for example, exhibited a 25-fold increase in brain uptake. nih.gov

Brain Uptake of Various GABA Esters in Mice

CompoundFold Increase in Brain Uptake Over GABA
9,12,15-octadecatrienyl (linolenyl) ester of GABA2
3-cholesteryl ester of GABA25
1-butyl ester of GABA74
9-fluoro-11 beta,17-dihydroxy-16 alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl (dexamethasone) ester of GABA81

Data sourced from: Journal of Medicinal Chemistry, 1984. nih.gov

Furthermore, research on cetyl GABA has indicated its potential as a centrally acting agent. Studies in mice have shown that cetyl GABA possesses nootropic and anticonvulsant properties. sciencemadness.orgnih.gov For instance, it was found to have an effect on convulsant thresholds in mice. nih.gov This suggests that the cetyl ester of GABA is capable of crossing the BBB in sufficient amounts to exert a pharmacological effect on the central nervous system.

In vitro studies using rat hippocampal slices have also shown that lipid esters of GABA can produce a dose-dependent inhibition of the evoked population spike, an effect that was blocked by the GABA antagonist picrotoxin. nih.gov The duration of this inhibitory effect was significantly longer for the GABA esters compared to GABA itself, which is consistent with the idea of a prodrug that slowly releases the active compound. nih.gov

Neurophysiological Activity of Lipid Esters of GABA in Rat Hippocampal Slices

CompoundEffectDuration Compared to GABA
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triolDose-dependent inhibition of evoked population spikeAt least 10 times longer
1,2-dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triolDose-dependent inhibition of evoked population spikeAt least 10 times longer

Data sourced from: Neuropharmacology, 1986. nih.gov

These preclinical findings lend support to the hypothesis that esterification is a viable strategy for delivering GABA to the brain, with compounds like this compound showing promise as potential CNS-acting agents.

Challenges and Future Directions in Gamma Aminobutyric Acid Cetyl Ester Research

Optimization of Synthetic Yields and Scalability for Research Material Production

A foundational challenge in the study of GABA cetyl ester lies in its chemical synthesis. The production of GABA itself can be achieved through chemical synthesis or biological fermentation, with the latter often being explored for higher yields and more environmentally friendly processes. nih.govnih.gov However, the subsequent esterification to produce the cetyl ester presents specific hurdles.

The synthesis of GABA esters can be complex, and achieving high yields is not always straightforward. mdpi.com Methods for producing various GABA esters have been described in the literature, but these often involve multi-step processes that may not be easily scalable for producing the larger quantities of research-grade material needed for extensive preclinical studies. nih.gov Optimization strategies are crucial. For instance, research on the production of GABA through fermentation has employed techniques like response surface methodology (RSM) to optimize conditions such as pH, temperature, and substrate concentration to maximize yield. mdpi.comnih.gov Similar principles of systematic optimization need to be applied to the chemical esterification step for the cetyl ester.

Key challenges include:

Reaction Conditions: Finding the ideal solvent, catalyst, and temperature to drive the esterification reaction to completion without causing degradation of the starting materials or the final product.

Purification: Developing efficient and scalable purification methods to remove unreacted GABA, cetyl alcohol, and other byproducts to ensure the high purity required for biological research.

Scalability: Translating a laboratory-scale synthesis that produces milligrams or grams of material into a process that can generate the larger quantities needed for comprehensive animal studies is a significant chemical engineering challenge. mdpi.com

Future research in this area must focus on developing robust and cost-effective synthetic routes that provide a consistent and scalable supply of high-purity gamma-aminobutyric acid cetyl ester.

Addressing Selectivity and Specificity Challenges in Receptor Targeting

Once GABA cetyl ester successfully delivers GABA into the central nervous system, a major challenge arises: the non-specific action of GABA itself. The GABAergic system is characterized by a remarkable diversity of receptors, broadly classified into GABA-A, GABA-B, and GABA-C types. nih.gov GABA-A receptors, being ionotropic, are pentameric structures composed of various subunits (e.g., α, β, γ, δ), leading to a vast number of potential receptor subtypes with different physiological properties and anatomical localizations. oup.comfrontiersin.org GABA-B receptors are metabotropic G-protein coupled receptors, also contributing to the complexity of GABAergic signaling. nih.gov

The fundamental challenge is that GABA, the active molecule released from the cetyl ester, is the endogenous, universal agonist for all these receptor subtypes. nih.gov It does not differentiate between the various GABA-A subunit compositions or GABA-B receptors. This lack of selectivity means that increasing brain GABA levels will result in widespread, non-targeted activation of inhibitory signaling. nih.gov This can be a significant drawback in research aimed at dissecting the role of specific GABAergic pathways or receptor subtypes in a given physiological process or disease model.

Table 1: Major GABA Receptor Types and Their Characteristics

Receptor TypeClassMechanism of ActionKey Subunits/ComponentsEffect of GABA Binding
GABA-A IonotropicLigand-gated chloride (Cl⁻) channel. nih.govα (1-6), β (1-3), γ (1-3), δ, ε, θ, πTypically leads to Cl⁻ influx and hyperpolarization (inhibition) in mature neurons. nih.gov
GABA-B MetabotropicG-protein coupled receptor (GPCR). nih.govHeterodimers of B1 and B2 subunits. nih.govPre-synaptically inhibits neurotransmitter release; post-synaptically causes slow, prolonged inhibition. nih.gov
GABA-C IonotropicLigand-gated chloride (Cl⁻) channel.Composed of ρ (rho) subunits.Similar to GABA-A but with distinct pharmacology and kinetics.

Future research must therefore employ strategies to navigate this lack of specificity. This could involve using advanced preclinical models where specific receptor subunits have been genetically knocked out or using co-administration of subtype-selective antagonists to isolate the effects mediated by a particular receptor population.

Development of Advanced Preclinical Models to Better Mimic Pathophysiological States

To accurately evaluate the effects of a globally-acting agent like GABA released from its cetyl ester, the preclinical models used are of paramount importance. Traditional rodent models have been instrumental, but there is a growing recognition of the need for models that more faithfully recapitulate the complex cellular and network-level dysfunctions seen in human neurological and psychiatric disorders. oup.comnih.gov

For instance, neurodevelopmental disorders such as some forms of autism and schizophrenia are associated with disruptions in the developmental trajectory of the GABAergic system, including a delayed "GABA switch" from excitatory to inhibitory. nih.gov A research compound like GABA cetyl ester would have profoundly different effects depending on the developmental stage and the specific nature of GABAergic impairment in the model.

Future directions point towards the development and use of more sophisticated models:

Human Stem Cell-Derived Neurons: Utilizing induced pluripotent stem cells (iPSCs) to generate human GABAergic interneurons allows for the study of compound effects on human cells, potentially revealing species-specific responses. biorxiv.org These can be used in 2D cultures or more complex 3D organoid systems.

Brain Organoids: These three-dimensional cultures can model aspects of brain development and network formation, providing a platform to study how globally increased GABA levels might affect network activity and maturation in a system that mimics human brain tissue more closely than rodent models. frontiersin.org

Genetically Engineered Models: Creating animal models with specific mutations linked to human diseases (e.g., Fragile X syndrome, 22q11.2 deletion syndrome) that involve known GABAergic deficits provides a targeted context to test the efficacy of restoring GABA levels. nih.gov

Disease-Specific Injury Models: For conditions like traumatic brain injury, where GABAergic dysfunction is a known consequence, models that replicate the specific injury can be used to study the therapeutic potential of restoring inhibitory tone. nih.gov

These advanced models will be critical for moving beyond simple behavioral readouts and understanding the nuanced effects of GABA cetyl ester on pathologically relevant circuits.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Novel Mechanisms

Understanding the full impact of elevating brain GABA levels requires looking beyond receptor activation to the downstream molecular consequences. The integration of "omics" technologies offers a powerful, unbiased approach to capture global changes in proteins (proteomics) and metabolites (metabolomics). frontiersin.orgnih.gov These technologies can provide a systems-level view of the cellular response to GABA cetyl ester administration, helping to uncover novel mechanisms of action.

For example, a combined proteomics and metabolomics study on rats with intrauterine growth restriction revealed significant changes in the hypothalamic glutamate-GABA metabolism, affecting proteins like glutamate (B1630785) decarboxylase and glutamate dehydrogenase. nih.gov Applying a similar approach to research with GABA cetyl ester could:

Identify Novel Protein Targets: Proteomic analysis of brain tissue after treatment could reveal changes in the expression of proteins involved not just in neurotransmission but also in neuroinflammation, cellular metabolism, and neuroprotection. nih.govnih.gov

Elucidate Network Effects: By analyzing changes across different molecular layers (genes, proteins, metabolites), researchers can construct more comprehensive models of how GABAergic modulation influences the complex interplay of biological pathways in both healthy and diseased states. frontiersin.org

The use of omics is no longer just for discovery; it is becoming essential for characterizing the suitability of in vitro models and for understanding the multifaceted effects of neuroactive compounds, paving the way for more informed translational research. frontiersin.orgyoutube.com

Exploration of Novel Derivatization Strategies for Improved Pharmacokinetic Profiles in Research

While the cetyl ester represents one strategy to increase the lipophilicity of GABA, it is just one point on a spectrum of possibilities. The field of medicinal chemistry offers numerous derivatization strategies that could be explored to fine-tune the pharmacokinetic profile of GABA prodrugs for specific research applications. nih.govnih.gov Chemical derivatization is a well-established technique for improving the analytical performance and biological properties of molecules. nih.govnih.gov

The goal of these strategies is to optimize the balance between blood-brain barrier penetration, stability in plasma, and the rate of hydrolysis within the CNS. The choice of the esterifying alcohol or other promoiety is critical.

Table 2: Potential Derivatization Strategies for GABA

StrategyPromolety ExamplePotential Advantage for ResearchKey Challenge
Lipid Esters Cetyl Alcohol, Cholesterol, Linolenoyl-glycerol nih.govHigh lipophilicity for enhanced BBB penetration.Potential for non-specific tissue accumulation; rate of CNS hydrolysis may be variable.
Amino Acid Conjugates Glycine, AlanineMay utilize endogenous amino acid transporters for CNS entry.Competition with endogenous amino acids; efficiency of transport.
Cyclic Prodrugs Lactam formationCan alter solubility and membrane permeability; may offer more controlled release.Synthetic complexity; ensuring efficient ring-opening in the CNS.
PEGylation Polyethylene Glycol (PEG) chainsCan increase solubility and plasma half-life.May hinder BBB penetration if the PEG chain is too large.

Future research should explore a library of GABA derivatives. By systematically altering the chemical nature of the promoiety attached to GABA, it may be possible to develop research tools with tailored pharmacokinetic profiles—for example, a derivative with a very short half-life for studying acute effects versus one with a longer half-life for chronic administration models. nih.gov

Translational Research Perspectives from Preclinical Findings to Potential Future Investigational Compounds

The ultimate goal of preclinical research with compounds like GABA cetyl ester is to generate knowledge that could inform the development of future therapies. The path from a preclinical tool to a potential investigational new drug is a long and complex one, filled with translational challenges. nih.gov Preclinical findings must be carefully interpreted in the context of human physiology and disease.

A key translational question for a compound like GABA cetyl ester is identifying the specific pathological conditions where a global increase in GABA would be beneficial, rather than detrimental. nih.gov While GABA deficiency is implicated in conditions like anxiety and epilepsy, simply flooding the entire brain with an inhibitory neurotransmitter may disrupt necessary brain functions. nih.gov

Translational perspectives require researchers to consider:

Therapeutic Window: The margin between a potentially efficacious effect and widespread, undesirable CNS depression.

Patient Stratification: Evidence from preclinical models and omics data could help identify biomarkers to select patient populations most likely to respond to a GABA-restoring strategy. nih.gov

Chronic Dosing Effects: Preclinical studies must investigate the consequences of long-term administration, including the potential for receptor downregulation, tolerance, and dependence, which are known issues for some GABAergic drugs. nih.gov

Q & A

Q. What are the standard methodologies for synthesizing gamma-aminobutyric acid (GABA) cetyl ester?

The synthesis of GABA cetyl ester typically involves esterification reactions, where cetyl alcohol reacts with GABA derivatives under catalytic conditions. Key parameters include:

  • Catalyst selection : Acidic deep eutectic solvents (DES), such as ChCl&PTSA or DES-7, are commonly used due to their recyclability and high conversion rates (~99.1% under optimal conditions) .
  • Reaction conditions : Optimal parameters include a molar ratio of 1.3:1 (acid:alcohol), 70°C temperature, 3-hour reaction time, and 5% (w/w) catalyst loading .
  • Product purification : Gas chromatography (GC) is employed to analyze liquid wax ester purity, with phase separation techniques used to isolate unreacted fatty acids .

Q. How is GABA cetyl ester characterized in experimental settings?

Characterization involves:

  • Chromatographic analysis : GC or HPLC to verify ester purity and quantify unreacted substrates .
  • Spectroscopic methods : NMR and IR spectroscopy to confirm ester bond formation and structural integrity .
  • Functional assays : Bioavailability studies using ELISA kits (e.g., detection range: 1.56–100 ng/mL) to measure GABA derivatives in biological samples .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic efficiency for GABA cetyl ester synthesis?

Discrepancies in catalyst performance (e.g., DES vs. traditional acids like PTSA) can be addressed by:

  • Comparative studies : Analyzing phase separation behavior and conversion rates across catalysts (e.g., DES-7 retains >93.9% efficiency after 5 reuse cycles) .
  • Statistical validation : Applying Duncan’s test (p < 0.05) to assess significant differences in conversion yields under varying conditions .
  • Mechanistic studies : Investigating catalyst-substrate interactions using kinetic modeling to optimize equilibrium-limited reactions .

Q. How can the bioavailability of GABA cetyl ester be enhanced for neurological applications?

Strategies include:

  • Structural modification : Esterification with lipophilic groups (e.g., cetyl chains) to improve blood-brain barrier penetration, as seen in methyl 4-aminobutanoate derivatives .
  • Microencapsulation : Using Lactiplantibacillus plantarum K16 to produce GABA via fermentation, followed by encapsulation in biocompatible matrices for sustained release .
  • In vivo validation : Assessing anticonvulsant activity in models (e.g., PTZ-induced seizures) with dose-response profiling (e.g., 5–20 mg/kg) to evaluate therapeutic efficacy .

Q. What methodologies address variability in GABA quantification across biological matrices?

To ensure reproducibility:

  • Standardized protocols : Use competitive ELISA kits with cross-reactivity validated for GABA derivatives in serum, plasma, and tissue homogenates .
  • Calibration curves : Include linearity checks (e.g., 1:2 to 1:16 dilutions) to confirm assay accuracy (recovery rates: 80–116%) .
  • Inter-laboratory validation : Share raw data and protocols via repositories (e.g., STDF/EKB) to mitigate methodological biases .

Methodological Considerations

Q. What are the critical factors in designing esterification experiments for GABA derivatives?

Key considerations include:

  • Substrate molar ratios : Excess oleic acid (1.3:1) shifts equilibrium toward ester formation but requires balancing material waste and purification challenges .
  • Reaction scalability : Pilot studies assessing time-temperature profiles (e.g., 0.5–4 hours at 70°C) to ensure consistency in large-scale syntheses .
  • Catalyst recovery : Monitor DES degradation via FT-IR after each reuse cycle to maintain reaction efficiency .

Q. How can researchers optimize GABA cetyl ester stability during storage?

  • Lyophilization : Freeze-drying post-purification to prevent hydrolysis.
  • Antioxidant additives : Incorporate myristoleic acid derivatives (e.g., from Kombo butter) to inhibit oxidative degradation .
  • Stability assays : Accelerated aging tests under varying pH and temperature conditions to predict shelf-life .

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